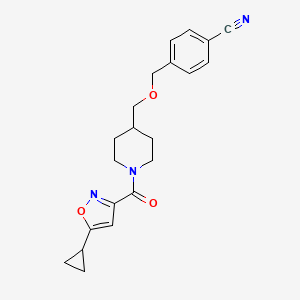
4-(((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O2 with a molecular weight of approximately 318.39 g/mol. The structure features a piperidine ring, a cyclopropylisoxazole moiety, and a benzonitrile group, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act as inhibitors of specific protein interactions involved in cancer progression. For instance, studies have demonstrated that piperidine derivatives can inhibit the interaction between PD-1 and PD-L1, two proteins crucial for immune evasion in tumors. This inhibition can potentially enhance anti-tumor immunity by blocking the PD-1 signaling pathway .
Efficacy in Assays
The biological activity of this compound has been evaluated using various in vitro assays. Notably:
- PD-1/PD-L1 Binding Assay : Compounds structurally related to this compound exhibited IC50 values ranging from 8.52 μM to 14.08 μM in inhibiting PD-1/PD-L1 interaction, indicating moderate potency compared to established inhibitors like BMS-202 .
Case Studies
- Cancer Cell Lines : In studies involving colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines, derivatives of this compound showed promising results in reducing cell viability and inducing apoptosis. The mechanism was linked to the inhibition of SMYD3, a methyltransferase implicated in oncogenesis .
- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can lead to significant tumor regression in xenograft models, further supporting its potential as an anti-cancer agent.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Aplicaciones Científicas De Investigación
Neuropharmacology
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors. Studies have shown that compounds with similar structures can exhibit dual modulation of the 5-HT2A and D3 receptors, which are implicated in mood regulation and psychotic disorders .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. The isoxazole moiety has been linked to the inhibition of inflammatory pathways, making it a potential candidate for treating conditions like arthritis or other inflammatory diseases .
Anticancer Activity
There is emerging evidence suggesting that derivatives of this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in various cancer cell lines, which could be beneficial for developing new cancer therapies .
Case Studies
Propiedades
IUPAC Name |
4-[[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-12-15-1-3-16(4-2-15)13-26-14-17-7-9-24(10-8-17)21(25)19-11-20(27-23-19)18-5-6-18/h1-4,11,17-18H,5-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDLRUXUGVQJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













